

# Galanin Receptor Ligand M35 in central nervous system studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Galanin Receptor Ligand M35 |           |
| Cat. No.:            | B8249358                    | Get Quote |

An In-depth Technical Guide to the **Galanin Receptor Ligand M35** in Central Nervous System Studies

### Introduction

The **galanin receptor ligand M35** is a chimeric peptide, structurally composed of galanin(1-13) and bradykinin(2-9)amide.[1][2] It is recognized as a high-affinity ligand for galanin receptors, demonstrating complex pharmacological properties that have positioned it as a critical tool in central nervous system (CNS) research.[3][4] While initially characterized as a galanin receptor antagonist, subsequent studies have revealed a more nuanced profile, with M35 exhibiting partial agonist and, in some contexts, full agonist activity.[5][6] This dual nature is concentration-dependent and varies across different experimental models and receptor subtypes.[3][7]

M35 has been instrumental in elucidating the role of the galanin system in a variety of CNS functions and pathologies, including pain modulation, mood disorders like depression, cognitive processes, and acetylcholine release.[6][8][9] Its ability to competitively bind to galanin receptors allows researchers to probe the effects of blocking endogenous galanin signaling. This guide provides a comprehensive overview of M35, presenting its quantitative binding data, detailed experimental protocols for its use, and visualizations of its mechanisms and experimental applications.

## **Data Presentation: Quantitative Analysis of M35**



The pharmacological profile of M35 is defined by its binding affinities for galanin receptor subtypes and its functional effects in various assays. The following tables summarize the key quantitative data for M35.

Table 1: Galanin Receptor Binding Affinities of M35

| Receptor<br>Subtype | Ligand | K_i_ (nM) | K_d_ (nM)                            | Species/Sy<br>stem | Reference |
|---------------------|--------|-----------|--------------------------------------|--------------------|-----------|
| GalR1               | M35    | 0.11      | -                                    | Human              | [3][10]   |
| GalR2               | M35    | 2.0       | -                                    | Human              | [3][10]   |
| Galanin<br>Receptor | M35    | -         | 0.1                                  | Rat (General)      | [3][4]    |
| Galanin<br>Receptor | M35    | -         | 0.3 ± 0.1<br>(High Affinity<br>Site) | Rin m 5F<br>Cells  | [1][2]    |
| Galanin<br>Receptor | M35    | -         | 520 ± 30<br>(Low Affinity<br>Site)   | Rin m 5F<br>Cells  | [1][2]    |

Table 2: Functional Effects of M35 in CNS-Related In Vitro & In Vivo Models



| CNS<br>Area/Model                    | Species | M35<br>Concentrati<br>on/Dose | Route                      | Observed<br>Effect                                                                                | Reference |
|--------------------------------------|---------|-------------------------------|----------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Depression                           | Rat     | Not specified (ICV)           | ICV                        | Antidepressa<br>nt-like effect;<br>blocked pro-<br>depressive<br>effects of<br>galanin.           | [9]       |
| Spatial<br>Learning                  | Rat     | 6 nM/10 μL                    | ICV                        | Improved acquisition of the swim maze task.                                                       | [3][11]   |
| Pain<br>(Neuropathic)                | Rat     | Not specified<br>(IT)         | IT                         | Induced a long-lasting allodynic state in non- allodynic nerve-injured rats.                      | [8]       |
| Striatal<br>Acetylcholine<br>Release | Rat     | 300 μΜ                        | Intrastriatal<br>Perfusion | ~50% increase in basal acetylcholine release; partial antagonist against galanin- evoked release. | [6]       |



| cAMP<br>Production<br>(Rin m 5F<br>cells) | -     | 1 nM (with 10<br>nM galanin) | In Vitro              | Reversed galanin's inhibitory effect (Antagonist).              | [3][7] |
|-------------------------------------------|-------|------------------------------|-----------------------|-----------------------------------------------------------------|--------|
| cAMP<br>Production<br>(Rin m 5F<br>cells) | -     | 15 and 30 nM                 | In Vitro              | Inhibited forskolinstimulated cAMP production (Agonist).        | [3][7] |
| Neurite Outgrowth (DRG neurons)           | Mouse | Not specified                | In Vitro              | Enhanced neurite outgrowth (Agonist).                           | [5]    |
| Pain & Depression Comorbidity             | Mouse | 0.15 nM, 1 μl                | Intra-PVA<br>Infusion | Did not affect<br>pain- or<br>depressive-<br>like<br>behaviors. | [12]   |

ICV: Intracerebroventricular, IT: Intrathecal, PVA: Paraventricular nucleus of the thalamus, DRG: Dorsal Root Ganglion.

## Signaling Pathways and Logical Relationships

The complex pharmacology of M35 can be visualized to better understand its function. The following diagrams illustrate its dual signaling effects and its role in the context of pain modulation.





Click to download full resolution via product page

Caption: Dual concentration-dependent action of M35 on the cAMP signaling pathway.





Click to download full resolution via product page

Caption: Logical relationship of M35 in spinal pain modulation after nerve injury.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on descriptions of experiments conducted using M35.

## **Protocol 1: Radioligand Displacement Binding Assay**

This protocol is used to determine the binding affinity (K\_i\_) of M35 for galanin receptors.

Membrane Preparation:



- Culture cells expressing the galanin receptor of interest (e.g., CHO cells transfected with human GalR1 or GalR2, or Rin m 5F cells endogenously expressing galanin receptors).
- Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension in buffer and recentrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

#### Binding Assay:

- In a 96-well plate, add a constant concentration of radiolabeled galanin (e.g., 0.2 nM [125]galanin).
- $\circ$  Add increasing concentrations of unlabeled M35 (e.g., from  $10^{-12}$  M to  $10^{-6}$  M).
- Add the prepared cell membranes (e.g., 20-40 μg of protein per well).
- To determine non-specific binding, include wells with a high concentration of unlabeled galanin (e.g., 1 μM).
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

#### Separation and Counting:

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates bound from free radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.



#### Data Analysis:

- Subtract non-specific binding from total binding to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the M35 concentration.
- Use a non-linear regression analysis (e.g., one-site or two-site competition model) to calculate the IC<sub>50</sub> value (the concentration of M35 that inhibits 50% of radioligand binding).
- Convert the IC<sub>50</sub> value to a K\_i\_ (inhibition constant) value using the Cheng-Prusoff equation: K\_i\_ = IC<sub>50</sub> / (1 + [L]/K\_d\_), where [L] is the concentration of the radioligand and K\_d\_ is its dissociation constant.

# Protocol 2: In Vivo Microdialysis for Striatal Acetylcholine Release

This protocol measures the effect of M35 on neurotransmitter levels in the brain of a live, freely moving animal.[6]

#### · Surgical Preparation:

- Anesthetize a male rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.
- Surgically implant a microdialysis guide cannula targeting the striatum. Secure the cannula to the skull with dental cement.
- Allow the animal to recover from surgery for at least 24-48 hours.

#### Microdialysis Procedure:

- On the day of the experiment, insert a microdialysis probe (with a semipermeable membrane, e.g., 2-4 mm tip) through the guide cannula into the striatum.
- Connect the probe to a syringe pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).
- Allow a stabilization period of 1-2 hours for the tissue to equilibrate.



 Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of assay mobile phase to prevent degradation.

#### Drug Administration:

- To measure the effect on basal release, switch the perfusion medium to aCSF containing
   M35 (e.g., 300 μM) and continue collecting samples.
- To test for antagonist activity, first perfuse with galanin to establish an evoked release, then co-perfuse with galanin and M35.

#### Sample Analysis (HPLC):

- Analyze the acetylcholine concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
- Separate acetylcholine from other components on a specialized column.
- Acetylcholine and choline are enzymatically converted post-column, and the resulting hydrogen peroxide is detected by a platinum electrode.

#### Data Analysis:

- Quantify the acetylcholine peak areas by comparing them to known standards.
- Calculate the average acetylcholine concentration from the baseline samples (defined as 100%).
- Express the acetylcholine levels in subsequent samples as a percentage of the baseline average.
- Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of changes in acetylcholine release following M35 administration.





Click to download full resolution via product page

Caption: Experimental workflow for an in vivo microdialysis study of M35.



## Protocol 3: Forced Swim Test (FST) for Depression-Like Behavior

The FST is a common behavioral assay to screen for antidepressant-like activity.[9]

- · Animal and Drug Administration:
  - Use adult male rats or mice. House them individually for at least 24 hours before testing.
  - Administer M35 via the desired route, typically intracerebroventricular (ICV) for central effects, at a specific time before the test (e.g., 30 minutes). The control group receives a vehicle injection.
- Pre-Test Session (Day 1):
  - Place each animal individually into a transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 15 cm.
  - Allow the animal to swim for 15 minutes.
  - Remove the animal, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.
- Test Session (Day 2, 24 hours later):
  - Place the animal back into the swim cylinder.
  - Record the session (e.g., for 5 minutes) with a video camera positioned to the side of the cylinder.
  - An observer, blind to the experimental conditions, later scores the video.
- Behavioral Scoring:
  - Score the duration of immobility during the 5-minute test session. Immobility is defined as
    the state in which the animal makes only the minimal movements necessary to keep its
    head above water.



- Other behaviors like swimming and climbing can also be scored.
- Data Analysis:
  - Calculate the total time spent immobile for each animal.
  - Compare the immobility times between the M35-treated group and the vehicle-treated control group using a statistical test (e.g., Student's t-test or ANOVA).
  - A significant reduction in immobility time in the M35-treated group is interpreted as an antidepressant-like effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. innopep.com [innopep.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Galanin receptor antagonists: a potential novel pharmacological treatment for mood disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]



- 12. jneurosci.org [jneurosci.org]
- To cite this document: BenchChem. [Galanin Receptor Ligand M35 in central nervous system studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8249358#galanin-receptor-ligand-m35-in-central-nervous-system-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com